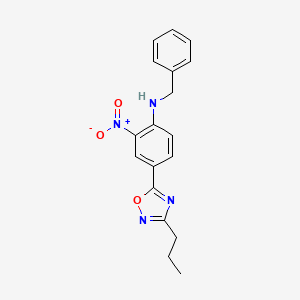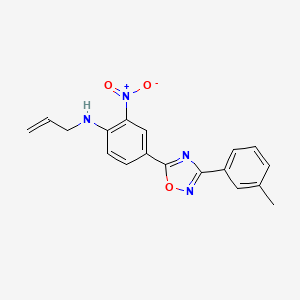
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as ANOTA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and material science. ANOTA is a member of the oxadiazole family, which is known for its diverse range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.
作用機序
The mechanism of action of N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, this compound can induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting the activity of topoisomerase II, and exhibiting antibacterial and antifungal properties. This compound has also been shown to exhibit strong fluorescence properties, making it a potential candidate for the development of fluorescent materials.
実験室実験の利点と制限
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, including its strong fluorescence properties, its potential use as a fluorescent material, and its potential as a candidate for the development of new antibiotics and anticancer drugs. However, this compound also has several limitations, including its low yield in synthesis, its potential toxicity, and its limited availability.
将来の方向性
For the study of N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline include further studies on its mechanism of action, development of new synthesis methods, and development of new applications in material science and medicine.
合成法
The synthesis of N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves several steps, starting with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-(m-tolyl)-1,2,4-oxadiazole-5-carbonyl chloride. The carbonyl chloride is then reacted with N-allylaniline in the presence of a base to form this compound. The yield of this reaction is typically around 60-70%.
科学的研究の応用
N-allyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential for various scientific research applications, including medicinal chemistry, material science, and fluorescence imaging. In medicinal chemistry, this compound has been studied for its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes that are essential for cell survival. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been studied for its fluorescence properties. This compound exhibits strong fluorescence in both solution and solid-state, making it a potential candidate for the development of fluorescent materials. This compound has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high quantum yield and good thermal stability.
特性
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-3-9-19-15-8-7-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-5-12(2)10-13/h3-8,10-11,19H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWUVZAFQCYCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


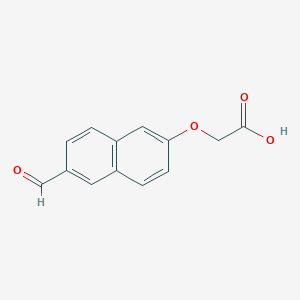
![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
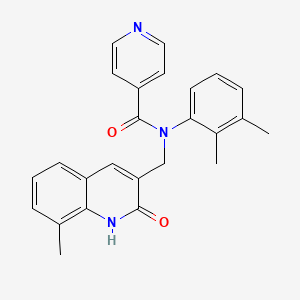
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)
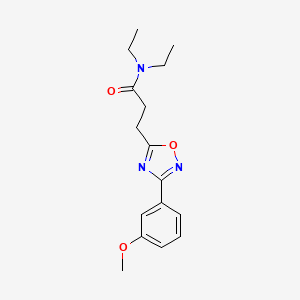

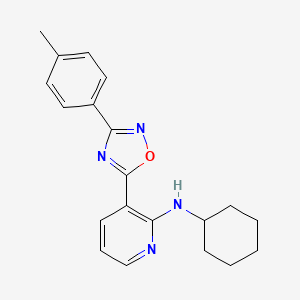
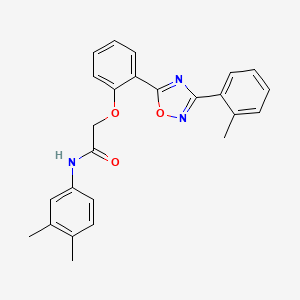
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
